Buddlenoid A

Description

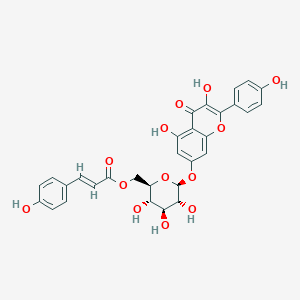

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(34)40-13-21-24(35)26(37)28(39)30(43-21)41-18-11-19(33)23-20(12-18)42-29(27(38)25(23)36)15-4-8-17(32)9-5-15/h1-12,21,24,26,28,30-33,35,37-39H,13H2/b10-3+/t21-,24-,26+,28-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLNXQDHAFPPFW-HESOAOHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317908 | |

| Record name | Buddlenoid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142750-32-1 | |

| Record name | Buddlenoid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142750-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buddlenoid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture and Biological Landscape of Buddlenoid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buddlenoid A, a naturally occurring flavonoid glycoside, has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of Buddlenoid A, its spectroscopic data, and a detailed account of its known biological activities. The document outlines experimental protocols for the isolation of similar flavonoid glycosides and delves into the molecular pathways influenced by this compound. Particular emphasis is placed on its role as a tyrosinase inhibitor, with additional exploration of its potential anti-inflammatory and antibacterial properties. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising phytochemical.

Chemical Structure and Properties of Buddlenoid A

Buddlenoid A is chemically identified as kaempferol 7-O-(6″-p-coumaroyl)-β-D-glucopyranoside.[1][2] Its molecular formula is C₃₀H₂₆O₁₃, and it has a molecular weight of 594.53 g/mol . The structure consists of a kaempferol aglycone, which is a flavonol, linked at the 7-hydroxyl position to a glucose molecule. This glucose moiety is further esterified at the 6″-position with a p-coumaric acid group.

Table 1: Physicochemical Properties of Buddlenoid A

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₆O₁₃ | PubChem |

| Molecular Weight | 594.53 g/mol | PubChem |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |

| Mass Spectrometry | [M-H]⁻ at m/z 593 | [1] |

| Class | Flavonoid Glycoside | [1] |

Spectroscopic Data for Structural Elucidation

The definitive identification of Buddlenoid A relies on ¹H and ¹³C NMR spectroscopy. The following table provides the expected chemical shifts for the constituent moieties of Buddlenoid A, compiled from literature data for structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Buddlenoid A

| Position | Kaempferol Moiety | p-Coumaroyl Moiety | Glucose Moiety |

| δC (ppm) | δH (ppm) | δC (ppm) | |

| 1 | - | - | 126.5 |

| 2 | 157.2 | - | 130.8 |

| 3 | 134.0 | - | 116.2 |

| 4 | 178.0 | - | 160.5 |

| 5 | 161.8 | - | 116.2 |

| 6 | 99.5 | 6.45 (d) | 130.8 |

| 7 | 163.5 | - | 145.5 |

| 8 | 94.8 | 6.80 (d) | 115.0 |

| 9 | 157.0 | - | 168.0 |

| 10 | 105.8 | - | - |

| 1' | 121.5 | - | - |

| 2', 6' | 130.5 | 8.05 (d) | - |

| 3', 5' | 116.0 | 6.95 (d) | - |

| 4' | 160.0 | - | - |

Note: These are predicted values based on known spectra of kaempferol-7-O-glucoside and p-coumaroylated glucosides and may vary slightly from experimental values.

Experimental Protocols

Isolation of Buddlenoid A from Buddleja coriacea

The following is a generalized protocol for the isolation of flavonoid glycosides from plant material, adapted from methodologies used for similar compounds.

Methodology:

-

Extraction: The air-dried and powdered aerial parts of Buddleja coriacea are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides like Buddlenoid A are expected to be enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography. A common stationary phase for the separation of flavonoids is Sephadex LH-20, often eluted with methanol. Further purification can be achieved using silica gel column chromatography with a gradient of chloroform and methanol.

-

Final Purification: Fractions containing Buddlenoid A are further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure compound.

Biological Activities and Signaling Pathways

Tyrosinase Inhibition

The most well-documented biological activity of Buddlenoid A is its ability to inhibit tyrosinase.[1][2] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders and for preventing browning in fruits and vegetables.

Flavonoids can inhibit tyrosinase through several mechanisms, including chelating the copper ions in the active site of the enzyme and acting as competitive or non-competitive inhibitors.[3][4][5] The presence of a hydroxyl group at the C7 position of the flavonoid core is considered important for strong tyrosinase inhibition.[4]

Potential Anti-inflammatory and Antibacterial Activities

Extracts from Buddleja species have been traditionally used for their anti-inflammatory and antibacterial properties.[6][7] While specific studies on Buddlenoid A are limited, flavonoids, in general, are known to possess these activities.

Anti-inflammatory Action: Flavonoids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide, prostaglandins, and cytokines. They can also modulate the activity of key inflammatory signaling pathways like NF-κB and MAPK.

Antibacterial Action: The antibacterial mechanisms of flavonoids are diverse and can include the inhibition of bacterial enzymes, disruption of the cell membrane, and interference with nucleic acid synthesis. The specific structure of a flavonoid influences its antibacterial potency and spectrum.

Further research is required to specifically elucidate the anti-inflammatory and antibacterial mechanisms of Buddlenoid A and to identify the signaling pathways it modulates in these contexts.

Conclusion

Buddlenoid A is a well-defined flavonoid glycoside with a confirmed structure and demonstrated tyrosinase inhibitory activity. Its presence in Buddleja coriacea, a plant with a history of traditional medicinal use, suggests that it may possess a broader range of pharmacological properties. This technical guide provides a foundational understanding of Buddlenoid A for researchers and professionals in drug development. Future investigations should focus on obtaining detailed spectroscopic data, optimizing isolation protocols, and conducting comprehensive studies to unravel its full therapeutic potential and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. CSDB: Search results [csdb.glycoscience.ru]

- 3. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the effect of a series of flavonoids on tyrosinase using integrated enzyme kinetics, multispectroscopic, and molecular modelling analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. mdpi.com [mdpi.com]

Buddlenoid A: A Comprehensive Technical Guide on its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buddlenoid A, a naturally occurring flavonol glycoside, has garnered interest within the scientific community for its potential therapeutic properties. First identified in 1992 from Buddleja coriacea, this compound, chemically known as kaempferol 7-(6''-p-coumaroylglucoside), has demonstrated notable biological activities, including tyrosinase inhibition. This technical guide provides an in-depth overview of the discovery, natural sources, and key biological activities of Buddlenoid A, supported by available quantitative data and detailed experimental methodologies. The document also visualizes relevant pathways and workflows to facilitate a deeper understanding of this promising natural product.

Discovery of Buddlenoid A

Buddlenoid A was first isolated and identified by Kubo and Yokokawa in 1992. Their research, published in the journal Phytochemistry, detailed the discovery of two new flavonol glycosides, Buddlenoid A and Buddlenoid B, from the aerial parts of Buddleja coriacea. The structure of Buddlenoid A was elucidated through spectroscopic analysis and determined to be kaempferol 7-(6''-p-coumaroylglucoside). This initial study also highlighted its potential as a tyrosinase inhibitor.

Natural Sources

Buddlenoid A has been isolated from a variety of plant species, indicating its distribution across different plant families. The primary natural sources identified to date include:

-

Buddleja coriacea (Loganiaceae): This is the original plant source from which Buddlenoid A was first discovered.

-

Aquilaria sinensis (Thymelaeaceae): This plant is a known source of agarwood and has also been found to contain Buddlenoid A.[1]

-

Muntingia calabura (Muntingiaceae): This plant, commonly known as the Jamaican cherry or strawberry tree, is another source of Buddlenoid A.

-

Lepisanthes fruticosa (Sapindaceae): This fruit-bearing tree native to Southeast Asia has been identified as a natural source of the compound.

-

Pulsatilla koreana (Ranunculaceae): This Korean native plant's flowers have been found to contain Buddlenoid A.[2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 142750-32-1 | [3][4][5] |

| Molecular Formula | C30H26O13 | [3][4] |

| Molecular Weight | 594.52 g/mol | [4] |

| Chemical Name | Kaempferol 7-(6''-p-coumaroylglucoside) | [6] |

| Class | Flavonol glycoside | [6] |

Biological Activities and Quantitative Data

Buddlenoid A, as a kaempferol glycoside, is expected to exhibit a range of biological activities. While specific quantitative data for Buddlenoid A is limited, research on the aglycone (kaempferol) and related glycosides provides valuable insights.

Tyrosinase Inhibitory Activity

Antimicrobial Activity

While specific studies on the antimicrobial properties of Buddlenoid A are scarce, research on the closely related compound, kaempferol-7-O-glucoside, provides evidence of its potential.

| Microorganism | MIC (µ g/disc ) | Reference |

| Escherichia coli | 2x10³ | [3][4] |

| Aspergillus flavus | 2x10³ | [3][4] |

| Aspergillus niger | 2x10³ | [3][4] |

| Staphylococcus aureus | 3x10³ | [3][4] |

| Pseudomonas aeruginosa | 3x10³ | [3][4] |

| Salmonella typhi | 3x10³ | [3][4] |

Note: The data above is for kaempferol-7-O-glucoside and serves as an indicator of the potential activity of Buddlenoid A.

Anti-inflammatory Activity

Kaempferol and its glycosides are known to possess significant anti-inflammatory properties. They can modulate key signaling pathways involved in the inflammatory response, such as the NF-κB, MAPK, and Akt pathways.[1][7][8] Studies on various kaempferol glycosides have demonstrated their ability to inhibit the production of pro-inflammatory mediators. For instance, kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside has been shown to inhibit the production of iNOS, COX-2, NO, PGE2, and TNF-α in LPS-stimulated RAW 264.7 cells.[1]

Experimental Protocols

General Isolation of Flavonoids from Buddleja species

While the specific protocol for Buddlenoid A from the original 1992 paper is not detailed here, a general methodology for the extraction and isolation of flavonoids from Buddleja species can be outlined as follows. This serves as a foundational protocol that can be optimized for the specific isolation of Buddlenoid A.

Caption: General workflow for the isolation and characterization of flavonoids from Buddleja species.

Tyrosinase Inhibition Assay (General Protocol)

The inhibitory effect of Buddlenoid A on mushroom tyrosinase activity can be determined spectrophotometrically.

Caption: A typical experimental workflow for a tyrosinase inhibition assay.

Signaling Pathways

As a kaempferol glycoside, Buddlenoid A is likely to modulate several key signaling pathways implicated in various cellular processes. The anti-inflammatory and potential anticancer activities of kaempferol and its derivatives are often attributed to their interaction with these pathways.

Caption: Potential signaling pathways modulated by Buddlenoid A, leading to various cellular responses.

Conclusion and Future Directions

Buddlenoid A, a kaempferol glycoside first isolated from Buddleja coriacea, presents a promising scaffold for drug discovery. Its documented tyrosinase inhibitory activity, coupled with the known anti-inflammatory and antimicrobial potential of related flavonoids, warrants further investigation. Future research should focus on elucidating the specific mechanisms of action of Buddlenoid A, conducting comprehensive in vitro and in vivo studies to establish its efficacy and safety profile, and exploring synergistic effects with other therapeutic agents. The detailed experimental frameworks and pathway visualizations provided in this guide aim to support and accelerate these research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Quantification of Kaempferol-7-O-Glucoside and their Antimicrobial Screening of Cassia nodosa Bunch | Semantic Scholar [semanticscholar.org]

- 3. pure.ul.ie [pure.ul.ie]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]

Unveiling "Buddlenoid A": A Technical Guide to the Isolation of a Novel Bioactive Compound from Buddleja coriacea

Disclaimer: As of November 2025, the scientific literature does not contain specific information on a compound named "Buddlenoid A" from Buddleja coriacea. This document, therefore, presents a representative, in-depth technical guide for the isolation of a hypothetical novel secondary metabolite, herein named "Buddlenoid A." The methodologies described are based on established phytochemical protocols for the successful isolation of bioactive compounds from the Buddleja genus and are intended to serve as a practical framework for researchers in natural product discovery.

Introduction

The genus Buddleja, commonly known as "butterfly bush," is a rich source of diverse secondary metabolites, including iridoids, flavonoids, sesquiterpenoids, and phenylethanoids.[1][2][3] Buddleja coriacea, a species native to the high Andes, is traditionally used for treating stomach and joint pain, as well as urinary infections.[4][5][6] Recent studies have confirmed the presence of compounds with anti-inflammatory and antibacterial properties in this plant, some of which have been shown to inhibit the NF-κB signaling pathway.[4][6] This technical guide outlines a comprehensive and robust methodology for the isolation and purification of a novel, hypothetical bioactive compound, "Buddlenoid A," from the leaves of Buddleja coriacea.

Data Presentation: Hypothetical Yields and Purity

The following tables summarize the expected quantitative data from the isolation and purification of "Buddlenoid A" from a starting biomass of 1 kg of dried Buddleja coriacea leaves.

Table 1: Extraction and Fractionation Yields

| Step | Material | Solvent System | Yield (g) | Yield (%) |

| 1 | Dried Leaves | Methanol | 120.0 | 12.0 |

| 2 | Crude Methanolic Extract | n-Hexane | 15.0 | 12.5 |

| 3 | Dichloromethane | 25.0 | 20.8 | |

| 4 | Ethyl Acetate | 30.0 | 25.0 | |

| 5 | n-Butanol | 40.0 | 33.3 | |

| 6 | Aqueous Residue | 10.0 | 8.3 |

Table 2: Chromatographic Purification of the Dichloromethane Fraction

| Step | Fraction | Chromatographic Method | Purity of Buddlenoid A (%) | Yield of Buddlenoid A (mg) |

| 1 | Dichloromethane | Silica Gel Column Chromatography | 65 | 500 |

| 2 | Sub-fraction 3 | Sephadex LH-20 Column Chromatography | 85 | 350 |

| 3 | Purified Fraction | Preparative HPLC | >98 | 250 |

Experimental Protocols

Plant Material Collection and Preparation

Leaves of Buddleja coriacea are collected from the Andean region. The plant material is authenticated by a botanist, and a voucher specimen is deposited in a recognized herbarium. The leaves are shade-dried at room temperature for two weeks and then coarsely powdered using a mechanical grinder.

Extraction

The powdered plant material (1 kg) is subjected to exhaustive extraction with methanol (3 x 5 L) at room temperature for 72 hours with occasional shaking. The extracts are filtered and combined. The solvent is evaporated under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.

Solvent-Solvent Partitioning (Fractionation)

The crude methanolic extract (120 g) is suspended in 1 L of distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane (3 x 1 L), dichloromethane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). Each fraction is dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the respective fractions.

Chromatographic Isolation and Purification

Based on preliminary bioassays (e.g., anti-inflammatory or cytotoxic screening), the dichloromethane fraction is selected for further purification.

-

Step 1: Silica Gel Column Chromatography The dichloromethane fraction (25 g) is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate (100:0 to 0:100), followed by ethyl acetate and methanol (100:0 to 80:20). Fractions of 100 mL each are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Step 2: Sephadex LH-20 Column Chromatography The pooled sub-fraction showing the highest concentration of the target compound (hypothetically sub-fraction 3) is further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC) The final purification is achieved by preparative HPLC on a C18 column. The mobile phase consists of a gradient of acetonitrile and water. The peak corresponding to "Buddlenoid A" is collected, and the solvent is evaporated to yield the pure compound.

Structural Elucidation

The structure of the isolated "Buddlenoid A" is determined using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Visualizations

Experimental Workflow

Caption: Bioassay-guided isolation workflow for "Buddlenoid A".

Hypothesized Signaling Pathway Inhibition

Given that other compounds from B. coriacea have shown anti-inflammatory effects by inhibiting the NF-κB pathway, it is plausible that a novel compound like "Buddlenoid A" could target this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]

- 4. Structural determination of novel terpenes from Buddleia lindleyana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to Buddlenoid A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buddlenoid A, a naturally occurring flavonol glycoside, has garnered interest in the scientific community for its potential therapeutic applications. Isolated from Buddleja coriacea, this compound exhibits notable biological activities, including tyrosinase inhibition, and potential anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of Buddlenoid A, intended to support further research and development efforts.

Physical and Chemical Properties

Buddlenoid A is a powder with the molecular formula C30H26O13 and a molecular weight of 594.5 g/mol .[1] While specific details regarding its melting and boiling points are not extensively documented in publicly available literature, its solubility has been established in several organic solvents.

Table 1: Physical and Chemical Properties of Buddlenoid A

| Property | Value | Source |

| Molecular Formula | C30H26O13 | [1] |

| Molecular Weight | 594.5 g/mol | [1] |

| Physical Description | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| CAS Number | 142750-32-1 | [1] |

Biological Activities and Mechanism of Action

Buddlenoid A has demonstrated several key biological activities, positioning it as a compound of interest for further investigation.

Tyrosinase Inhibition

Buddlenoid A has been identified as a tyrosinase inhibitor.[2] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents aimed at treating hyperpigmentation disorders. Kinetic studies of similar flavonoid compounds suggest that they can act as competitive or mixed-type inhibitors of tyrosinase.[3][4][5][6] The precise kinetics of Buddlenoid A's interaction with tyrosinase, however, require further specific investigation.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of Buddlenoid A are limited, its structural similarity to other kaempferol glycosides allows for the postulation of a likely signaling pathway. Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling cascades, primarily the NF-κB and MAPK pathways.[7][8][9][10][11] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Based on this, a putative anti-inflammatory signaling pathway for Buddlenoid A is proposed below.

Caption: Putative anti-inflammatory signaling pathway of Buddlenoid A.

Antimicrobial Activity

Extracts from Buddleja coriacea have shown activity against various pathogenic microbial strains.[12][13] Flavonoids, the class of compounds to which Buddlenoid A belongs, are known to exert antimicrobial effects through various mechanisms. These include disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and inhibition of bacterial enzyme function.[14][15][16][17] The lipophilicity of flavonoids is a key factor in their ability to interact with and disrupt bacterial cell membranes.[17]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of Buddlenoid A are crucial for reproducible research. The following sections outline generalized procedures based on common practices for similar natural products.

Isolation of Buddlenoid A from Buddleja coriacea

A general workflow for the isolation of Buddlenoid A from plant material is depicted below. This process typically involves extraction, fractionation, and chromatographic purification.

Caption: General workflow for the isolation of Buddlenoid A.

Tyrosinase Inhibition Assay

The inhibitory effect of Buddlenoid A on tyrosinase activity can be determined spectrophotometrically using L-DOPA as a substrate.

-

Preparation of Solutions:

-

Prepare a stock solution of Buddlenoid A in a suitable solvent (e.g., DMSO).

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of Buddlenoid A.

-

Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Kojic acid can be used as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of Buddlenoid A.

-

Determine the IC50 value, which is the concentration of Buddlenoid A that inhibits 50% of the enzyme activity.

-

Conduct kinetic studies by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (Buddlenoid A) to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibition constant (Ki).

-

Antimicrobial Susceptibility Testing

The antimicrobial activity of Buddlenoid A can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum:

-

Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

In a 96-well plate, prepare serial two-fold dilutions of Buddlenoid A in the appropriate broth medium.

-

Add the standardized bacterial inoculum to each well.

-

Include positive controls (broth with inoculum, no inhibitor) and negative controls (broth only). A standard antibiotic (e.g., ampicillin) can be used as a reference.

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of Buddlenoid A that completely inhibits the visible growth of the microorganism.

-

Conclusion

Buddlenoid A presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of dermatology, inflammation, and infectious diseases. This guide summarizes the current knowledge of its physical, chemical, and biological properties. Further research is warranted to fully elucidate its mechanisms of action, determine its full pharmacokinetic and toxicological profiles, and explore its potential in preclinical and clinical studies. The provided experimental frameworks offer a starting point for researchers to build upon in their investigations of this intriguing natural product.

References

- 1. jetir.org [jetir.org]

- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway | Semantic Scholar [semanticscholar.org]

- 8. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Quantitative Relationship and Mechanism of Plant Flavonoids to Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of Secondary Metabolites in Buddleja Species: A Context for Buddlenoid A

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A comprehensive review of current scientific literature reveals that the specific biosynthetic pathway for a compound designated as "Buddlenoid A" has not been elucidated. The genus Buddleja, commonly known as butterfly bush, is a rich source of various bioactive secondary metabolites. These are primarily categorized as iridoids, phenylpropanoid glycosides, and flavonoids. It is highly probable that Buddlenoid A belongs to one of these chemical classes. This guide, therefore, provides an in-depth overview of the core biosynthetic pathways for these major compound families within the Buddleja genus, offering a foundational understanding for the prospective study of specific buddlenoids.

Major Bioactive Compounds in Buddleja Species

Plants of the Buddleja genus are known to produce a diverse array of secondary metabolites. These compounds are of significant interest for their potential pharmacological activities. The primary classes of compounds isolated from various Buddleja species are summarized below.

| Compound Class | Examples Found in Buddleja | Key Characteristics |

| Iridoid Glycosides | Aucubin, Catalpol, Genipin | Monoterpenoids with a characteristic cyclopenta[c]pyran skeleton; often glycosylated. They are known for their anti-inflammatory and neuroprotective properties.[1][2] |

| Phenylpropanoid Glycosides | Verbascoside (Acteoside), Isoverbascoside, Leucosceptoside A, Martynoside | Compounds formed from a phenylpropanoid moiety (derived from phenylalanine) and a phenylethanol moiety, typically glycosylated. They exhibit strong antioxidant and anti-inflammatory activities.[3][4][5] |

| Flavonoids | Linarin (Acacetin-7-O-rutinoside), Apigenin, Luteolin | Polyphenolic compounds with a C6-C3-C6 skeleton. They are known for their antioxidant, anti-inflammatory, and potential anticancer properties.[6][7][8] |

| Lignans | Pinoresinol, Syringaresinol | Dimers of phenylpropanoid precursors. |

| Triterpenoids | Oleanolic acid, Ursolic acid | C30 isoprenoid compounds with a squalene precursor. |

Core Biosynthetic Pathways in Buddleja

The biosynthesis of the major compound classes in Buddleja follows well-established general pathways of plant secondary metabolism. These are the terpenoid pathway for iridoids and the phenylpropanoid pathway for phenylpropanoid glycosides and flavonoids.

Iridoid Biosynthesis Pathway

Iridoids are monoterpenoids (C10) derived from the isoprenoid biosynthetic pathway. The initial steps can occur via the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.

The generalized pathway leading to the core iridoid structure is as follows:

Phenylpropanoid and Flavonoid Biosynthesis Pathway

Phenylpropanoids and their derivatives, including flavonoids and verbascoside-type compounds, originate from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.

The general pathway is outlined below:

Experimental Protocols for Biosynthetic Pathway Elucidation

While protocols specific to Buddlenoid A are not available, the following methodologies are standard for elucidating the biosynthesis of novel plant secondary metabolites.

General Workflow for Pathway Discovery

Key Methodologies

-

Metabolite Profiling:

-

Objective: To identify known and unknown compounds in plant tissues.

-

Protocol: Plant material (e.g., leaves, flowers) is harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is ground to a fine powder and extracted with a solvent, typically 80% methanol. The extract is then filtered and analyzed by Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS). Comparison of retention times and mass spectra with known standards and databases allows for compound identification.

-

-

Transcriptome Analysis (RNA-Seq):

-

Objective: To identify genes that are expressed in tissues where the compound of interest is abundant.

-

Protocol: RNA is extracted from tissues with high and low concentrations of the target compound. After assessing RNA quality and quantity, mRNA is enriched and used to construct cDNA libraries. These libraries are then sequenced using a high-throughput platform (e.g., Illumina). The resulting sequences are assembled and annotated. Differential gene expression analysis can then identify candidate genes involved in the biosynthesis.

-

-

In Vitro Enzyme Assays:

-

Objective: To confirm the function of a candidate enzyme.

-

Protocol: A candidate gene is cloned into an expression vector and expressed in a heterologous system (e.g., E. coli or yeast). The recombinant protein is purified. The purified enzyme is then incubated with a hypothesized substrate and necessary co-factors. The reaction products are analyzed by LC-MS or HPLC to confirm that the enzyme catalyzes the expected reaction.

-

Concluding Remarks

The biosynthesis of Buddlenoid A remains an open area for research. The information and pathways detailed in this guide for iridoids, phenylpropanoids, and flavonoids provide a robust framework for initiating such an investigation. Researchers can leverage the described methodologies to profile Buddleja species of interest, identify candidate genes through transcriptomics, and functionally characterize enzymes to ultimately elucidate the specific biosynthetic pathway of Buddlenoid A and other novel compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant phenylpropanoid glycosides from Buddleja davidii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Linarin | 480-36-4 | OL08109 | Biosynth [biosynth.com]

- 8. [PDF] Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

In Silico Prediction of Buddlenoid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of Buddlenoid D, a furofuran lignan isolated from Carallia brachiata. Due to the limited availability of public data on Buddlenoid A, this document focuses on the closely related and studied Buddlenoid D as a case study to illustrate the application of computational methods in elucidating the therapeutic potential of this class of compounds. This guide details the predicted anti-inflammatory effects, outlines the methodologies for in silico analysis, and presents key quantitative data and signaling pathway visualizations to support further research and development.

Introduction to Buddlenoid D and its Therapeutic Potential

Buddlenoid D is a naturally occurring furofuran lignan that has demonstrated significant anti-inflammatory properties. Excessive activation of macrophages can lead to an overproduction of inflammatory mediators, contributing to chronic inflammation and various degenerative diseases. Research has identified Buddlenoid D as a potential therapeutic agent for mitigating these effects. Specifically, two epimers of Buddlenoid D, (-)-(7''R,8''S)-buddlenol D (referred to as compound 1) and (-)-(7''S,8''S)-buddlenol D (compound 2), have been shown to inhibit the production of key inflammatory molecules.[1]

Predicted Bioactivity and Mechanism of Action

In silico and in vitro studies have elucidated the anti-inflammatory mechanism of Buddlenoid D, identifying its interaction with the mitogen-activated protein kinase (MAPK) signaling pathway.

Inhibition of Inflammatory Mediators

The two epimers of Buddlenoid D have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 cells.[1] This inhibition is dose-dependent and points to the potent anti-inflammatory capacity of these compounds.

Targeting the p38 MAPK Signaling Pathway

Further investigation into the molecular mechanism revealed that Buddlenoid D epimers suppress the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner.[1] Crucially, the analysis of the MAPK signaling pathway showed a significant decrease in the phosphorylation of p38. In contrast, the phosphorylation levels of ERK1/2 and JNK remained unaffected, suggesting a specific inhibitory action on the p38 MAPK pathway.[1]

In Silico Prediction Methodology

The prediction of Buddlenoid D's bioactivity heavily relies on in silico techniques, particularly molecular docking, to understand its interaction with target proteins.

Molecular Docking Workflow

The following workflow outlines the typical steps involved in the molecular docking of Buddlenoid D to its target protein.

Experimental Protocol: Molecular Docking

The following provides a detailed protocol for performing molecular docking of Buddlenoid D with p38α MAPK, based on established methodologies.

-

Protein Preparation:

-

Obtain the crystal structure of human p38α MAPK from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the protein structure.

-

Add polar hydrogen atoms and assign Kollman charges to the protein using software such as AutoDock Tools.

-

Define the grid box for docking to encompass the ATP-binding site of p38α MAPK.

-

-

Ligand Preparation:

-

Obtain the 3D structures of the Buddlenoid D epimers.

-

Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds of the ligands.

-

-

Docking Simulation:

-

Perform the docking simulation using a program like AutoDock Vina.

-

Set the exhaustiveness of the search to an appropriate value (e.g., 8) to ensure a thorough conformational search.

-

Generate a set of possible binding poses for each ligand.

-

-

Analysis of Results:

-

Analyze the predicted binding affinities (e.g., in kcal/mol) to rank the ligands.

-

Visualize the lowest energy binding pose for each ligand within the active site of the protein.

-

Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Quantitative Data Summary

The following table summarizes the key quantitative data from the in vitro bioactivity assays of the two Buddlenoid D epimers.

| Compound | IC50 for Nitric Oxide Production (µM) | IC50 for Prostaglandin E2 Production (µM) |

| (-)-(7''R,8''S)-buddlenol D | 9.25 ± 2.69 | 6.15 ± 0.39 |

| (-)-(7''S,8''S)-buddlenol D | 8.43 ± 1.20 | 5.70 ± 0.97 |

Table 1: Inhibitory concentrations of Buddlenoid D epimers on inflammatory mediators.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of Buddlenoid D.

Conclusion and Future Directions

The in silico prediction of Buddlenoid D's bioactivity, supported by in vitro experiments, strongly suggests its potential as a selective inhibitor of the p38 MAPK pathway for the treatment of inflammatory conditions. The methodologies outlined in this guide provide a framework for the further investigation of Buddlenoid compounds. Future research should focus on a broader range of in silico predictions, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to assess the drug-likeness of these compounds. Furthermore, molecular dynamics simulations could provide deeper insights into the stability of the ligand-protein complex. These computational approaches, in conjunction with further experimental validation, will be crucial in advancing Buddlenoid-based therapeutics from discovery to clinical application.

References

Whitepaper: A Technical Guide to the Preliminary Cytotoxicity Screening of Buddlenoid A

Disclaimer: As of the latest literature review, specific data concerning a compound designated "Buddlenoid A" is not publicly available. This document therefore serves as a technical guide outlining the standard methodologies and data presentation formats for the preliminary cytotoxicity screening of a novel natural product, using "Buddlenoid A" as a representative example. The quantitative data and signaling pathways presented herein are illustrative and based on common findings in the field of natural product drug discovery.

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of modern drug discovery. Buddlenoid A, a hypothetical novel compound, represents a class of molecules with potential bioactivity that warrants thorough investigation. The initial and most critical step in evaluating its potential as an anticancer agent is the preliminary cytotoxicity screening. This process determines the compound's ability to inhibit cell growth or induce cell death in cancerous cell lines.

This technical guide provides a comprehensive overview of the core methodologies for conducting a preliminary cytotoxicity screen, tailored for researchers, scientists, and drug development professionals. It details standardized experimental protocols, presents a framework for data interpretation, and visualizes the underlying cellular mechanisms and experimental workflows.

Data Presentation: Cytotoxicity Profile of Buddlenoid A

A primary objective of preliminary screening is to determine the concentration of a compound required to inhibit 50% of cell growth, known as the IC50 value.[1] Lower IC50 values indicate higher potency. Screening against a panel of cancer cell lines and at least one non-cancerous cell line is crucial to assess both the breadth of activity and the potential for selective toxicity towards cancer cells.

Table 1: Illustrative IC50 Values for Buddlenoid A after 48-hour exposure.

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Human Breast Adenocarcinoma | 12.5 |

| A549 | Human Lung Carcinoma | 25.2 |

| HeLa | Human Cervical Adenocarcinoma | 18.9 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 |

Note: The data presented in this table is hypothetical and serves for illustrative purposes only.

Experimental Protocols

Accurate and reproducible data are contingent on meticulous adherence to established protocols. The following sections detail the methodologies for two common cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[2][3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.[4][5] The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

MTT reagent (5 mg/mL in sterile PBS)

-

Cell culture medium (serum-free)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Buddlenoid A in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[4][6]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4][6]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7] The amount of LDH released is proportional to the number of dead or damaged cells.

Materials:

-

Commercially available LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (10X) for maximum LDH release control

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader (absorbance at 490 nm and 680 nm)

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Controls: Prepare three sets of control wells for each cell type:

-

Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

-

Maximum Release Control: Cells treated with vehicle, to which 10 µL of 10X Lysis Buffer will be added 45 minutes before the end of incubation.[8]

-

Medium Background Control: Complete culture medium without cells.

-

-

Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO2.

-

Supernatant Transfer: Centrifuge the plate at ~500 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[8]

-

Reaction Setup: Add 50 µL of the LDH reaction mixture (as per kit instructions) to each well containing the supernatant.[8]

-

Reaction Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

-

Stop Reaction: Add 50 µL of stop solution to each well.[8]

-

Data Acquisition: Measure the absorbance at 490 nm (primary) and 680 nm (background).[8]

-

Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing complex processes. The following figures, generated using Graphviz, illustrate the experimental workflow and a potential mechanism of action for a cytotoxic compound.

Figure 1: General experimental workflow for in vitro cytotoxicity screening.

Many natural products exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A key mechanism is the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes.[1][9][10]

Figure 2: Hypothetical intrinsic apoptosis signaling pathway induced by Buddlenoid A.

References

- 1. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 8. cellbiologics.com [cellbiologics.com]

- 9. Targeting Cell Death in Tumors by Activating Caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Buddlenoid A Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Buddlenoid A, a naturally occurring flavonoid glycoside with the CAS number 142750-32-1, has garnered interest within the scientific community for its potential therapeutic properties.[1] Found in plant species of the Buddleja genus, this compound's complex molecular structure contributes to its notable biological activities, including potential anti-inflammatory and antimicrobial effects.[1] This technical guide provides an in-depth overview of the current understanding of Buddlenoid A's solubility in various solvents and delves into its potential mechanisms of action through relevant signaling pathways.

I. Solubility of Buddlenoid A

Table 1: Solubility of Structurally Similar Flavonoid Glycosides in Various Solvents

| Flavonoid | Solvent | Temperature (°C) | Solubility (mmol·L⁻¹) |

| Isoquercitrin | tert-Amyl Alcohol | 50 | 66.11 ± 2.00 |

| Acetone | 50 | 30.04 ± 0.45 | |

| Acetonitrile | 50 | 3.90 ± 0.06 | |

| Rutin | tert-Amyl Alcohol | 50 | 60.03 ± 0.40 |

| Acetone | 50 | 13.50 ± 0.34 | |

| Acetonitrile | 50 | 0.50 ± 0.01 | |

| Water | 20 | ~0.20 |

Note: This data is for flavonoid glycosides structurally related to Buddlenoid A and should be used as an estimation of its solubility.[1] The presence of the sugar moiety in glycosides generally decreases solubility in less polar solvents.[1]

General Observations on Flavonoid Solubility:

-

Polar Solvents: Flavonoid glycosides tend to be more soluble in polar solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[2]

-

Water Solubility: The solubility of flavonoids in water is generally low.[1]

-

Effect of Glycosylation: The sugar group in flavonoid glycosides can decrease their solubility in certain polar solvents like acetone and acetonitrile.[1]

II. Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of flavonoids, adapted from established methodologies.[3]

Objective: To determine the equilibrium solubility of a flavonoid compound in a specific solvent at a given temperature.

Materials:

-

Flavonoid compound (e.g., Buddlenoid A)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Automated synthesis workstation or temperature-controlled shaker

-

Microreactors or vials

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Filtration unit (e.g., 0.22 µm syringe filters)

Procedure:

-

Preparation of Saturated Solutions:

-

An excess amount of the flavonoid is added to a known volume of the solvent in a microreactor or vial.

-

The mixture is stirred or shaken at a constant temperature until equilibrium is reached. A kinetic study is recommended to determine the time to reach equilibrium (e.g., monitoring the concentration over time until it plateaus, which can take up to 48 hours).[3]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, an aliquot of the supernatant is carefully withdrawn.

-

The aliquot is immediately filtered through a 0.22 µm filter to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

The filtered solution is appropriately diluted with the mobile phase.

-

The concentration of the flavonoid in the diluted sample is determined using a validated HPLC method with a suitable standard curve.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mmol·L⁻¹ or mg·mL⁻¹.

-

III. Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by isolated Buddlenoid A are limited, research on extracts from Buddleja officinalis, a known source of Buddlenoid A, provides valuable insights. An extract from the flower buds of Buddleja officinalis has been shown to inhibit lipopolysaccharide (LPS)-induced proinflammatory responses in microglial cells.[4] This inhibition is mediated through the negative regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and ERK1/2 (Extracellular signal-regulated kinases 1/2) signaling pathways.[4]

NF-κB and ERK1/2 Signaling Pathways in Inflammation:

The NF-κB and MAPK/ERK pathways are crucial in mediating inflammatory responses. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines like IL-1β and IL-6, and enzymes like iNOS. The ERK1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, also plays a significant role in regulating inflammation.

The inhibitory action of the Buddleja officinalis extract on these pathways suggests that its constituent compounds, including potentially Buddlenoid A, possess anti-neuroinflammatory properties.[4]

Buddlenoid A is a promising natural compound with potential anti-inflammatory activity. While direct quantitative data on its solubility is currently scarce, the information available for structurally similar flavonoid glycosides provides a useful starting point for formulation and experimental design. The demonstrated anti-inflammatory effects of Buddleja officinalis extracts, through the inhibition of key signaling pathways like NF-κB and ERK1/2, highlight a potential mechanism of action for Buddlenoid A. Further research is warranted to elucidate the precise solubility profile and the specific molecular targets of Buddlenoid A to fully realize its therapeutic potential in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of lipopolysaccharide-induced proinflammatory responses by Buddleja officinalis extract in BV-2 microglial cells via negative regulation of NF-kB and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Buddlenoid A in Rosa canina: An Inquiry into its Natural Abundance

Initial investigations into the natural abundance of Buddlenoid A in Rosa canina (commonly known as the dog rose) have revealed a significant lack of scientific evidence to support its presence in this plant species. Extensive searches of phytochemical databases and scientific literature did not yield any studies identifying or quantifying Buddlenoid A in Rosa canina. This suggests a potential misattribution of this compound to this particular plant.

While the initial premise of this technical guide was to focus on Buddlenoid A, the available scientific literature does not support its occurrence in Rosa canina. Research on the chemical composition of Rosa canina has, however, extensively documented a diverse array of other bioactive compounds with significant pharmacological interest.

This guide will, therefore, pivot to provide an in-depth overview of the well-established phytochemical profile of Rosa canina, focusing on compounds for which quantitative data and experimental protocols are available. This information is crucial for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant.

Phytochemical Profile of Rosa canina

Rosa canina is a rich source of various classes of bioactive compounds. The primary constituents that have been isolated and quantified include:

-

Phenolic Compounds: This is a broad category that includes flavonoids, phenolic acids, and tannins. These compounds are well-known for their antioxidant properties.

-

Vitamins: Rosa canina is particularly famous for its high concentration of Vitamin C (ascorbic acid). It also contains other vitamins such as Vitamin E and carotenoids (provitamin A).

-

Triterpene Acids: Several triterpenoid compounds, such as oleanolic acid, betulinic acid, and ursolic acid, have been identified in Rosa canina. These compounds have demonstrated various biological activities, including anti-inflammatory effects.

-

Fatty Acids and Galactolipids: The seeds of Rosa canina are a source of essential fatty acids and galactolipids, which are also being investigated for their health benefits.

Given the absence of data on Buddlenoid A, the following sections will focus on a prominent and well-researched class of compounds in Rosa canina: Flavonoids .

Flavonoids in Rosa canina: A Technical Overview

Flavonoids are a significant class of polyphenolic compounds in Rosa canina, contributing to its color, taste, and therapeutic properties. The most abundant flavonoids include quercetin, kaempferol, and their glycosidic derivatives.

Quantitative Data on Flavonoid Content

The concentration of flavonoids in Rosa canina can vary depending on the plant part (fruit, leaves, flowers), geographical origin, and harvesting time. The following table summarizes representative quantitative data from scientific studies.

| Plant Part | Flavonoid | Concentration Range | Reference |

| Fruit (Hip) | Total Flavonoids | 41 - 163.2 mg QE/100 g frozen pulp | [1] |

| Fruit (Hip) | Quercetin | 66 - 127 µg/g | [2] |

| Fruit (Hip) | Kaempferol | 108 - 141 µg/g | [2] |

| Leaves | Total Flavonoids | Not specified | [3] |

| Flowers | Total Flavonoids | Significantly higher in white petals | [4] |

QE: Quercetin Equivalents

Experimental Protocols for Flavonoid Analysis

The isolation and quantification of flavonoids from Rosa canina typically involve the following steps.

1. Extraction:

-

Objective: To extract flavonoids from the plant matrix.

-

Protocol:

-

Air-dry and powder the plant material (e.g., fruit hips).

-

Perform solvent extraction, commonly using methanol, ethanol, or acetone, often in aqueous solutions (e.g., 80% methanol).

-

Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed to enhance efficiency.

-

The resulting crude extract is then filtered and concentrated under reduced pressure.

-

2. Fractionation and Purification (Optional):

-

Objective: To isolate specific flavonoids from the crude extract.

-

Protocol:

-

The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol).

-

Column chromatography (e.g., using silica gel or Sephadex LH-20) is then used to separate the compounds within the fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification of individual flavonoids.

-

3. Quantification:

-

Objective: To determine the concentration of total flavonoids or individual flavonoid compounds.

-

Protocol:

-

Total Flavonoid Content (Spectrophotometric Method):

-

The aluminum chloride colorimetric method is widely used.

-

The extract is mixed with aluminum chloride solution, which forms a complex with flavonoids.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm).

-

The total flavonoid content is expressed as quercetin equivalents (QE) or catechin equivalents (CE) based on a standard curve.

-

-

Quantification of Individual Flavonoids (Chromatographic Method):

-

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method.

-

A reversed-phase C18 column is typically used with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile).

-

Identification and quantification are achieved by comparing retention times and spectral data with those of authentic standards.

-

-

Logical Workflow for Flavonoid Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of flavonoids from Rosa canina.

Signaling Pathways Associated with Flavonoids

Flavonoids from Rosa canina are known to exert their biological effects through various signaling pathways. A key mechanism is their antioxidant activity, which involves the modulation of cellular redox-sensitive pathways. The diagram below illustrates a simplified representation of the antioxidant and anti-inflammatory signaling influenced by flavonoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The genus Buddleja, commonly known as "butterfly bush," is a rich source of diverse secondary metabolites, including flavonoids, iridoids, and phenylethanoids, which have demonstrated a wide array of biological activities. Among these, Buddlenoid A, a flavonoid glycoside, and its related compounds have garnered interest for their potential therapeutic applications. This technical guide provides a comprehensive literature review of Buddlenoid A and other key bioactive flavonoids isolated from Buddleja species. It summarizes their chemical structures, biological activities—with a focus on antioxidant, anti-inflammatory, and cytotoxic effects—and underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by consolidating the current knowledge, presenting quantitative data in a structured format, detailing relevant experimental protocols, and visualizing key signaling pathways. While specific quantitative data for Buddlenoid A remains limited in the current literature, this review provides a thorough analysis of structurally and functionally related compounds to inform future research and development endeavors.

Introduction

The genus Buddleja comprises over 100 species and has a long history of use in traditional medicine across Asia, Africa, and the Americas for treating a variety of ailments, including inflammatory conditions and infections. Phytochemical investigations have revealed a wealth of bioactive compounds, with flavonoids being a prominent class. Buddlenoid A, a specific flavonoid glycoside, represents a characteristic constituent of this genus. Flavonoids, in general, are well-documented for their antioxidant, anti-inflammatory, and cytotoxic properties, which are often attributed to their ability to modulate key cellular signaling pathways. This review focuses on the current state of knowledge regarding Buddlenoid A and related flavonoids from Buddleja, providing a consolidated resource for their study and potential therapeutic exploitation.

Chemical Structures of Buddlenoid A and Related Flavonoids

Buddlenoid A is a flavonoid glycoside, a class of compounds characterized by a flavonoid aglycone linked to one or more sugar moieties. The specific chemical structure of Buddlenoid A is yet to be widely reported in publicly accessible databases. However, the Buddleja genus is known for a variety of other flavonoids, including luteolin, apigenin, and their glycosides, as well as acylated flavonoid glycosides. The nature and position of the sugar units, as well as any acylation, can significantly influence the bioavailability and biological activity of these compounds.

Biological Activities and Quantitative Data

Antioxidant Activity

Flavonoids from Buddleja species have demonstrated significant antioxidant potential through various assays, including DPPH radical scavenging and nitric oxide (NO) scavenging.

| Compound/Extract | Assay | IC50 Value | Source Species | Reference |

| Verbascoside | DPPH radical scavenging | 2.50 ± 0.02 µM | Lippia scaberrima | [1] |

| Verbascoside | Nitric oxide (NO) scavenging | 382.01 ± 4.15 µM | Lippia scaberrima | [1] |

| Phenylpropanoid glycosides | Hydroxyl radical scavenging | 4.15-9.47 µM | Buddleja davidii | [2] |

| Phenylpropanoid glycosides | Total ROS scavenging | 40.32-81.15 µM | Buddleja davidii | [2] |

| Phenylpropanoid glycosides | Peroxynitrite scavenging | 2.26-7.79 µM | Buddleja davidii | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of Buddleja constituents have been evaluated through their inhibition of key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as their modulation of inflammatory signaling pathways.

| Compound/Extract | Assay | Inhibition/IC50 Value | Source Species | Reference |

| Buddlejasaponin IV | iNOS and COX-2 expression | Inhibition at 2.5-10 µM | Pleurospermum kamtschatidum | [3][4] |

| Buddlenol D epimers | Nitric oxide production | IC50: 8.43 - 9.25 µM | Carallia brachiata | [5][6] |

| Buddlenol D epimers | Prostaglandin E2 production | IC50: 5.70 - 6.15 µM | Carallia brachiata | [5][6] |

| Isolated Compounds (1-3) | NF-κB inhibition | IC50: 0.15 - 11.34 µM | Buddleja coriacea | [7] |

| Verbascoside | NF-κB/AP-1 inhibition | EC50 values reported | Castilleja tenuiflora | [8] |

Cytotoxic Activity

Several compounds from Buddleja and related genera have been assessed for their cytotoxic effects against various cancer cell lines.

| Compound/Extract | Cell Line | IC50 Value | Source Species | Reference |

| Verbascoside | Leishmania donovani amastigotes | 8.7 µg/mL | Phlomis brunneogaleata | [9] |

| Verbascoside | Trypanosoma b. rhodesiense | 14.2 µg/mL | Phlomis brunneogaleata | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the isolation and biological evaluation of flavonoids from Buddleja and related species.

Flavonoid Extraction and Isolation

A general protocol for the extraction and isolation of flavonoids from Buddleja species involves the following steps:

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, stems) is used for extraction.

-

Extraction: The powdered material is typically extracted with a solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are subjected to various chromatographic techniques, including column chromatography (using silica gel, Sephadex LH-20, or reversed-phase C18) and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Antioxidant Activity Assays

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

-

Sodium nitroprusside in phosphate-buffered saline (PBS) is used as a source of nitric oxide.

-

The test compound at various concentrations is incubated with the sodium nitroprusside solution.

-

After a specific incubation period, Griess reagent is added to the mixture.

-

The absorbance of the resulting chromophore is measured at a specific wavelength (e.g., 546 nm).

-

The percentage of NO scavenging is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assays

-

The assay is typically performed using a commercial kit.

-

The reaction mixture contains the respective COX enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations in a suitable buffer.

-

The reaction is initiated by the addition of arachidonic acid as the substrate.

-

The formation of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured, often using a fluorescent probe.

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

-

The 5-LOX enzyme is incubated with the test compound at various concentrations in a suitable buffer.

-

The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.

-

The formation of the hydroperoxy fatty acid product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways Modulated by Buddleja Flavonoids

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two critical pathways that are frequently targeted by flavonoids and are central to inflammation and cell survival processes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Flavonoids from Buddleja have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.

PI3K/Akt Signaling Pathway